molecular formula C10H5ClFNO B13914208 4-Chloro-6-fluoroquinoline-3-carboxaldehyde

4-Chloro-6-fluoroquinoline-3-carboxaldehyde

Cat. No.: B13914208
M. Wt: 209.60 g/mol
InChI Key: JYRSGXBOJNBSBY-UHFFFAOYSA-N
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Description

4-Chloro-6-fluoroquinoline-3-carboxaldehyde is a chemical compound with the molecular formula C10H5ClFNO. It is a derivative of quinoline, a heterocyclic aromatic organic compound.

Preparation Methods

The synthesis of 4-Chloro-6-fluoroquinoline-3-carboxaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the chlorination and fluorination of quinoline derivatives. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired substitution pattern on the quinoline ring .

Industrial production methods may involve optimized reaction conditions to maximize yield and purity. These methods often include steps such as:

    Chlorination: Introduction of chlorine atoms to the quinoline ring.

    Fluorination: Substitution of hydrogen atoms with fluorine.

    Formylation: Introduction of the aldehyde group at the 3-position of the quinoline ring.

Chemical Reactions Analysis

4-Chloro-6-fluoroquinoline-3-carboxaldehyde undergoes various chemical reactions, including:

    Oxidation: Conversion of the aldehyde group to a carboxylic acid.

    Reduction: Reduction of the aldehyde group to a primary alcohol.

    Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Chloro-6-fluoroquinoline-3-carboxaldehyde has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical compounds, particularly those targeting bacterial and viral infections.

    Material Science: It is used in the development of novel materials with specific electronic and optical properties.

    Chemical Synthesis: It acts as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is used in research to study the interactions of quinoline derivatives with biological targets.

Mechanism of Action

The mechanism of action of 4-Chloro-6-fluoroquinoline-3-carboxaldehyde involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit the activity of certain enzymes or proteins essential for the survival of pathogens. The presence of halogen atoms (chlorine and fluorine) enhances its binding affinity and specificity towards these targets. The aldehyde group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to their inhibition .

Comparison with Similar Compounds

4-Chloro-6-fluoroquinoline-3-carboxaldehyde can be compared with other quinoline derivatives, such as:

  • 4-Chloro-7-fluoroquinoline
  • 4-Chloro-8-fluoroquinoline
  • 3,4-Dichloro-6-fluoroquinoline
  • 4-Chloro-5,8-difluoroquinoline

These compounds share similar structural features but differ in the position and number of halogen atoms.

Properties

Molecular Formula

C10H5ClFNO

Molecular Weight

209.60 g/mol

IUPAC Name

4-chloro-6-fluoroquinoline-3-carbaldehyde

InChI

InChI=1S/C10H5ClFNO/c11-10-6(5-14)4-13-9-2-1-7(12)3-8(9)10/h1-5H

InChI Key

JYRSGXBOJNBSBY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C(C(=C2C=C1F)Cl)C=O

Origin of Product

United States

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